GNE-317

Descripción general

Descripción

GNE-317 es un inhibidor dual de la fosfoinositida 3-cinasa y la diana de rapamicina de mamíferos, diseñado para cruzar la barrera hematoencefálica. Este compuesto ha mostrado una eficacia significativa en modelos preclínicos de glioblastoma multiforme, un tipo de tumor cerebral altamente agresivo .

Análisis De Reacciones Químicas

GNE-317 se somete a varias reacciones químicas, centrándose principalmente en su acción inhibitoria sobre las vías de la fosfoinositida 3-cinasa y la diana de rapamicina de mamíferos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de proliferación celular y modelos de xenotrasplante ortotópico . Los principales productos formados a partir de estas reacciones son la inhibición de la vía de la fosfoinositida 3-cinasa y la supresión del crecimiento tumoral .

Aplicaciones Científicas De Investigación

Oncology Applications

1.1 Glioblastoma Treatment

GNE-317 has been extensively studied for its efficacy against glioblastoma multiforme (GBM), a highly aggressive brain tumor characterized by the activation of the PI3K pathway. Research indicates that this compound effectively suppresses this pathway in the brain, leading to significant tumor growth inhibition.

- Efficacy Studies : In preclinical models, this compound demonstrated tumor growth inhibition rates ranging from 50% to 90% in orthotopic models such as U87 and GS2. The compound achieved substantial survival benefits in these models, indicating its potential as an effective treatment for GBM .

- Mechanism of Action : this compound's ability to inhibit the PI3K/mTOR pathway results in decreased levels of phosphorylated Akt and S6 proteins, which are critical for tumor cell survival and proliferation. This suppression was observed up to six hours post-administration in mouse models .

| Study | Model | Tumor Growth Inhibition (%) | Survival Benefit |

|---|---|---|---|

| Study 1 | U87 | 90 | Significant |

| Study 2 | GS2 | 50 | Moderate |

Neurological Applications

2.1 Alzheimer’s Disease

Recent studies have indicated that this compound may have neuroprotective effects relevant to Alzheimer's disease. It has been shown to reduce gene expression associated with lipid synthesis and inflammatory responses in microglia, which are crucial in the pathology of neurodegenerative diseases.

- Gene Expression Changes : this compound treatment led to a downregulation of inflammatory cytokines and an upregulation of neuroprotective growth factors such as brain-derived neurotrophic factor (BDNF) and fibroblast growth factor 1 (FGF1) .

- Autophagy Induction : The compound appears to enhance autophagy processes, potentially aiding in the clearance of pathological proteins associated with Alzheimer’s .

Metabolic Disorders

3.1 Lipid Metabolism

this compound has been implicated in studies focusing on lipid metabolism regulation. Its ability to modulate lipid droplet dynamics suggests potential applications in metabolic disorders characterized by dysregulated lipid homeostasis.

Mecanismo De Acción

GNE-317 ejerce sus efectos inhibiendo tanto la vía de la fosfoinositida 3-cinasa como la de la diana de rapamicina de mamíferos. Esta doble inhibición conduce a la supresión de biomarcadores fosforilados como pAkt y pS6, lo que da como resultado una reducción del crecimiento tumoral y un aumento de la supervivencia . La capacidad del compuesto para cruzar la barrera hematoencefálica mejora su eficacia en el tratamiento de tumores cerebrales .

Comparación Con Compuestos Similares

GNE-317 es único en su capacidad para cruzar la barrera hematoencefálica, lo que lo hace más efectivo en el tratamiento de tumores cerebrales en comparación con otros inhibidores de la fosfoinositida 3-cinasa y la diana de rapamicina de mamíferos . Compuestos similares incluyen GDC-0980, que es menos efectivo debido a su susceptibilidad a la eflujo por la glicoproteína P y la proteína de resistencia al cáncer de mama . Otros compuestos similares incluyen BEZ235 y BKM120, que también se dirigen a la vía de la fosfoinositida 3-cinasa pero carecen de la capacidad de penetrar efectivamente la barrera hematoencefálica .

Métodos De Preparación

La síntesis de GNE-317 implica la optimización de las propiedades fisicoquímicas para garantizar una baja eflujo por la glicoproteína P y la proteína de resistencia al cáncer de mama . Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en el dominio público, pero se sabe que el compuesto se sintetiza utilizando técnicas avanzadas de química orgánica .

Actividad Biológica

GNE-317 is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, specifically designed to penetrate the blood-brain barrier (BBB). This compound has garnered attention for its potential therapeutic applications in treating glioblastoma (GBM), the most aggressive form of brain cancer, characterized by frequent alterations in the PI3K pathway.

This compound functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The aberrant activation of this pathway is implicated in over 80% of GBM cases. By targeting this pathway, this compound aims to reduce tumor growth and improve patient outcomes.

Key Findings on Biological Activity

- Inhibition of PI3K Pathway : this compound has been shown to significantly suppress the PI3K pathway in vivo. In studies using mouse models, it achieved a suppression rate of 40% to 90% for phosphorylated Akt (pAkt) and S6 (pS6) signals within six hours post-administration .

- Brain Penetration : The compound's design allows it to effectively cross the BBB, which is critical for treating brain tumors. Compared to other inhibitors like GDC-0980, this compound demonstrated threefold greater penetration in tumor core and surrounding brain tissue .

- Efficacy in Tumor Models : this compound has shown promising results in various orthotopic xenograft models of GBM, including U87, GS2, and GBM10. It achieved tumor growth inhibition rates of up to 90% and improved survival rates in treated mice .

Table: Summary of Key Experimental Results

| Study Reference | Model Used | Tumor Growth Inhibition | pAkt Suppression | Brain Penetration | Survival Benefit |

|---|---|---|---|---|---|

| U87 | 90% | 40%-90% | High | Yes | |

| GS2 | 50% | 40%-90% | High | Yes | |

| GL261 | N/A | Decreased | 3-fold increase | N/A |

Case Study 1: Efficacy in Glioblastoma Models

In a study evaluating this compound's efficacy against GBM, researchers administered the compound to mice with established tumors. The results indicated a significant reduction in tumor size and an increase in overall survival compared to control groups. The study highlighted that this compound effectively inhibited key biomarkers associated with tumor growth.

Case Study 2: Comparison with Other Inhibitors

A comparative analysis between this compound and other PI3K inhibitors demonstrated superior brain penetrance and efficacy in reducing activated signaling pathways in tumor cells. This study utilized triple-knockout mice lacking major efflux transporters (P-glycoprotein and BCRP), further confirming this compound's favorable pharmacokinetic profile .

Propiedades

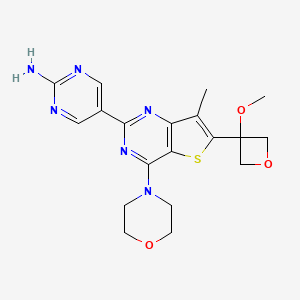

IUPAC Name |

5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZLHJMDLKDZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.